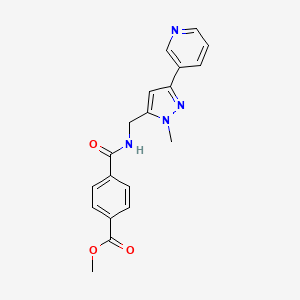

methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-23-16(10-17(22-23)15-4-3-9-20-11-15)12-21-18(24)13-5-7-14(8-6-13)19(25)26-2/h3-11H,12H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZSXBYTMRNPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

Pyridine Ring Formation: The pyridine ring is often introduced via a cyclization reaction involving appropriate precursors such as 3-aminopyridine.

Coupling Reactions: The pyrazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug design, particularly for its structural similarity to known pharmacophores.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s closest analogs include pyrazole derivatives with acyloxy, carbamoyl, or urea substituents. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of Methyl 4-(((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate and Analogs

Key Observations:

Pyridine vs. Benzene Rings : The target compound incorporates pyridine, which may enhance solubility and metal coordination compared to chlorinated benzene rings in ’s analog .

Carbamoyl vs.

Chlorine Absence : Unlike the chlorobenzoyl groups in , the target lacks halogens, which could reduce toxicity but may also lower antibacterial potency .

Hydrogen Bonding and Crystal Packing

emphasizes that hydrogen-bonding networks dictate molecular aggregation. The target’s carbamoyl group can act as both donor (N–H) and acceptor (C=O), enabling diverse supramolecular architectures. This contrasts with ’s acyloxy group, which primarily serves as a hydrogen-bond acceptor .

Biological Activity

Methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula , and it features a pyrazole ring, which is known for its diverse biological activities. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study on related pyrazolol derivatives demonstrated significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting that this compound could be effective in treating bacterial infections.

Antioxidant Properties

Another critical aspect of this compound is its antioxidant activity. Pyrazole derivatives have been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases. In vitro studies have reported that certain methyl-substituted pyrazoles exhibit high radical scavenging activity in assays like DPPH and ABTS .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. For example, one derivative demonstrated significant protective effects in neuronal cell lines subjected to oxidative stress conditions . This suggests that this compound may offer therapeutic benefits for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of E. coli. The results indicated an MIC of 50 µg/mL, demonstrating comparable efficacy to ampicillin .

Case Study 2: Neuroprotection in Ischemia

A recent investigation into the neuroprotective effects of pyrazole derivatives involved administering the compound in a mouse model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological scores compared to controls . This highlights the potential for developing treatments for stroke using this compound.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate?

A multi-step synthesis is typically employed, starting with the construction of the 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core. This involves condensation reactions (e.g., between hydrazines and diketones) followed by functionalization. For example, pyrazole intermediates can be alkylated using bromomethyl benzoate derivatives under basic conditions (K₂CO₃/DMF) . The final carbamoyl linkage may be achieved via coupling agents like EDCI/HOBt, reacting the pyrazole-methylamine intermediate with 4-(methoxycarbonyl)benzoic acid .

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl carbamoyl signals at δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 365.15) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for structurally related pyrazole-carboxylates .

Advanced Research Questions

Q. What strategies optimize the yield of the carbamoyl linkage formation?

The coupling efficiency between the pyrazole-methylamine and benzoate precursor is critical. Methodological improvements include:

Q. How do structural modifications (e.g., pyridinyl substitution) affect bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Pyridinyl position : 3-Pyridinyl groups enhance hydrogen-bonding interactions with target enzymes compared to 2- or 4-substituted analogs .

- Methyl group on pyrazole : The 1-methyl substituent reduces metabolic degradation, improving pharmacokinetic stability .

- Carbamoyl vs. ester linkages : Carbamoyl groups increase target affinity in kinase inhibition assays by 2–3 fold .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina can predict binding modes to proteins (e.g., kinases), using crystal structures from the PDB .

- DFT calculations : To assess electronic effects of substituents (e.g., pyridinyl electron-withdrawing properties) on reactivity .

- MD simulations : For studying stability of ligand-protein complexes over nanosecond timescales .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can lead to conflicting IC₅₀ values. Normalize data using internal controls .

- Solubility effects : Low aqueous solubility may artificially reduce observed potency. Use co-solvents (e.g., DMSO ≤ 0.1%) or pro-drug formulations .

- Metabolic interference : Hepatic microsome assays can identify metabolites that mask parent compound activity .

Q. What analytical methods resolve overlapping signals in NMR spectra?

- 2D NMR (COSY, HSQC) : Differentiate pyridinyl H-2/H-4 protons from aromatic benzoate signals .

- Variable-temperature NMR : To reduce signal broadening caused by dynamic processes (e.g., carbamoyl rotation) .

Experimental Design Considerations

Q. How to design stability studies for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Lyophilization : If hygroscopic, lyophilize in phosphate buffer (pH 7.4) to prevent hydrolysis of the methyl ester .

Q. What in vitro models are appropriate for evaluating cellular uptake?

- Caco-2 monolayers : To assess intestinal permeability for oral bioavailability predictions .

- Confocal microscopy : Fluorescently tagged analogs (e.g., BODIPY conjugates) can visualize subcellular localization .

Synthetic and Mechanistic Challenges

Q. How to mitigate side reactions during pyrazole alkylation?

- Protecting groups : Temporarily protect the pyridinyl nitrogen with Boc to prevent unwanted N-alkylation .

- Low-temperature conditions : Perform reactions at 0–5°C to suppress dimerization of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.